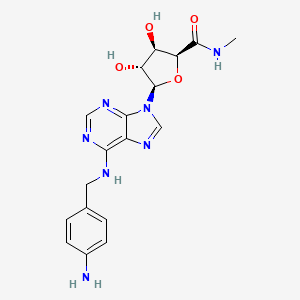
AB-MECA
Descripción
The compound (2S,3R,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide is a complex organic molecule with significant biological and chemical properties. It is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides and can interfere with nucleic acid synthesis. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H21N7O4 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide |
InChI |
InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12-,13-,14+,18-/m1/s1 |
Clave InChI |
LDYMCRRFCMRFKB-ZUMXRPEOSA-N |
SMILES isomérico |
CNC(=O)[C@@H]1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O |
SMILES canónico |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O |
Sinónimos |
AB-MECA N(6)-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.
Attachment of the Aminophenyl Group: The 4-aminophenyl group is introduced via a nucleophilic substitution reaction, where the amino group displaces a leaving group on the purine ring.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative to form the nucleoside structure.
Deprotection and Final Coupling: The protecting groups are removed, and the final coupling reaction is performed to attach the carboxamide group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the sugar moiety.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can modify the purine base or the aminophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxyl groups.
Reduction: Formation of primary or secondary amines from the carboxamide group.
Substitution: Introduction of various functional groups onto the purine base or aminophenyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its ability to interfere with nucleic acid synthesis. This property makes it a valuable tool for investigating cellular processes and genetic regulation.
Medicine
Medically, the compound is explored for its potential as an antiviral or anticancer agent. Its ability to mimic nucleosides allows it to be incorporated into viral or cancerous DNA, disrupting replication and growth.
Industry
In the industrial sector, the compound is used in the development of new pharmaceuticals and biotechnological applications. Its versatility makes it a valuable component in various formulations and products.
Mecanismo De Acción
The compound exerts its effects by mimicking natural nucleosides and being incorporated into nucleic acids. This incorporation disrupts the normal synthesis and function of DNA and RNA, leading to the inhibition of cellular processes such as replication and transcription. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: Another nucleoside analog used as an antiviral agent.
Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in chemotherapy.
Uniqueness
The uniqueness of (2S,3R,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide lies in its specific structure, which allows for selective targeting of certain enzymes and pathways. Its combination of a purine base with an aminophenyl group and a carboxamide moiety provides distinct chemical and biological properties that are not found in other nucleoside analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


